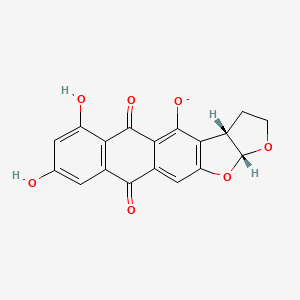
versicolorin B(1-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Versicolorin B(1-) is a phenolate anion obtained by deprotonation of the 8-hydroxy group of versicolorin B. It is the major microspecies at pH 7.3 (according to Marvin v 6.2.0.). It is a conjugate base of a versicolorin B.
Aplicaciones Científicas De Investigación
Food Safety and Mycotoxin Monitoring
Presence in Food Products
Versicolorin B(1-) is frequently detected in foodstuffs contaminated with aflatoxins, particularly corn and other grains. Its role as a precursor highlights the importance of monitoring this compound in agricultural products to mitigate health risks associated with mycotoxins . Regulatory bodies emphasize the need for stringent testing protocols to identify both aflatoxins and their precursors like Versicolorin B(1-) in food supplies.
Potential Therapeutic Applications
Mechanisms of Action
Emerging research suggests that understanding the mechanisms through which Versicolorin compounds exert their effects could lead to novel therapeutic strategies. For instance, the mitochondrial dysfunction induced by Versicolorin A has implications for diseases related to mitochondrial impairment . Investigating these pathways may reveal potential targets for drug development aimed at countering the effects of mycotoxins.
Data Summary
Case Study 1: Genotoxic Effects of Versicolorin A
A study conducted on HepG2 cells revealed that both Versicolorin A and aflatoxin B1 exhibited cytotoxic effects, with Versicolorin A significantly enhancing the genotoxicity of aflatoxin B1 through AhR pathway activation . This finding underscores the need for further investigation into the toxicological profiles of related compounds.
Case Study 2: Gene Expression Alterations
In a comparative analysis between Versicolorin A and aflatoxin B1 on intestinal cells, researchers observed that Versicolorin A caused substantial changes in gene expression associated with toxicity mechanisms, while aflatoxin B1 had a markedly lower impact . This highlights the potential significance of studying Versicolorin compounds in understanding mycotoxin toxicity.
Análisis De Reacciones Químicas
Enzymatic Cyclization by Versicolorin B Synthase (VBS)
The stereospecific cyclization of racemic versiconal hemiacetal to (-)-versicolorin B is catalyzed by VBS, establishing the dihydrobisfuran ring system essential for aflatoxin B1's DNA-binding activity .
-
Mechanism :
-
Kinetics :
| Parameter | Value | Source |
|---|---|---|
| VBS Molecular Weight | 78,000 Da (dimer) | |
| Optimal pH Range | 5.0–9.0 | |
| Substrate Km | 0.5 mM (versiconal hemiacetal) |
Oxidative Reactions and Toxicity Implications
Versicolorin B(1–) undergoes oxidative transformations linked to genotoxicity:
-
Epoxidation : The dihydrobisfuran structure is susceptible to epoxidation by cytochrome P450 enzymes (e.g., CYP1A1), forming DNA-reactive metabolites .
-
Comparative reactivity :
| Property | Versicolorin B(1–) | Versicolorin A |
|---|---|---|
| Electrophilicity | Moderate | High |
| CYP1A1 Induction | Low | High |
| DNA Adduct Formation | Indirect | Direct |
Degradation and Detoxification Pathways
Phase I/II metabolism modulates versicolorin B(1–) bioactivity:
-
Phase I : Hydroxylation at C9 or C10 forms dihydroxy derivatives .
-
Phase II : Glucuronidation and sulfation at phenolic groups reduce toxicity .
Structural Insights from Computational Studies
-
Bond order analysis : The C2–C3 bond (site of epoxidation) has the highest bond order (≈1.2) in versicolorin B(1–), correlating with its reactivity .
-
Electron density : The furan ring exhibits partial negative charge (−0.26e), favoring electrophilic attack .
Genetic and Genomic Context
The vbs gene (1,985 bp) in Aspergillus parasiticus is clustered with other aflatoxin biosynthetic genes (e.g., omtA) :
Propiedades
Fórmula molecular |
C18H11O7- |
|---|---|
Peso molecular |
339.3 g/mol |
Nombre IUPAC |
(4S,8R)-16,18-dihydroxy-13,20-dioxo-7,9-dioxapentacyclo[10.8.0.03,10.04,8.014,19]icosa-1,3(10),11,14(19),15,17-hexaen-2-olate |
InChI |
InChI=1S/C18H12O7/c19-6-3-8-12(10(20)4-6)16(22)14-9(15(8)21)5-11-13(17(14)23)7-1-2-24-18(7)25-11/h3-5,7,18-20,23H,1-2H2/p-1/t7-,18+/m0/s1 |
Clave InChI |
BABJNKGTTYCTOO-ULCDLSAGSA-M |
SMILES isomérico |
C1CO[C@H]2[C@@H]1C3=C(O2)C=C4C(=C3[O-])C(=O)C5=C(C4=O)C=C(C=C5O)O |
SMILES canónico |
C1COC2C1C3=C(O2)C=C4C(=C3[O-])C(=O)C5=C(C4=O)C=C(C=C5O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















